molecular formula C20H16ClFN4O2S B2534563 N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-09-7

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2534563
CAS No.: 1251630-09-7
M. Wt: 430.88
InChI Key: GYTGJCWUVGMNQT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with chlorophenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions . This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-19(6-3-11-25(14)20)29(27,28)26(18-5-2-4-17(22)12-18)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTGJCWUVGMNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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